![molecular formula C10H9NS3 B14128480 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione CAS No. 89313-68-8](/img/structure/B14128480.png)
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with the molecular formula C10H9NS3. It is known for its unique structure, which includes a thiirane ring attached to a benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of thiiranes with benzothiazole derivatives. One common method includes the nucleophilic ring-opening of thiiranes, followed by cyclization to form the benzothiazole ring. The reaction conditions often involve the use of bases and solvents such as acetonitrile (MeCN) or water (H2O) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring or the benzothiazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thiirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Thiiranylmethyl)-1,3-benzothiazole-2(3H)-thione
- 2,3-epithiopropylbenzothiazoline-2-thione
- Thiiran-2-ylmethylbenzothiazole derivatives
Uniqueness
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is unique due to its specific combination of a thiirane ring and a benzothiazole core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89313-68-8 |
|---|---|
Molecular Formula |
C10H9NS3 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
3-(thiiran-2-ylmethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H9NS3/c12-10-11(5-7-6-13-7)8-3-1-2-4-9(8)14-10/h1-4,7H,5-6H2 |
InChI Key |
UVXYBRHCULJHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


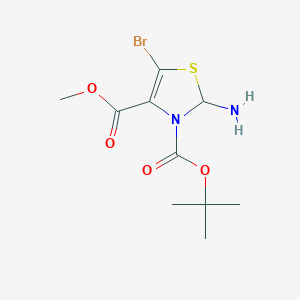
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)
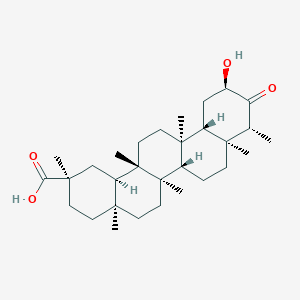

![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)

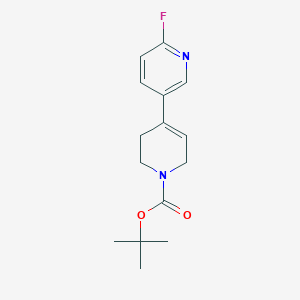
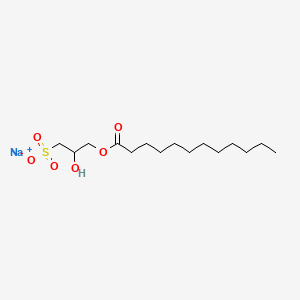
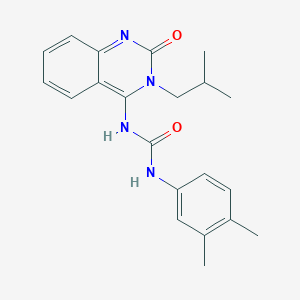
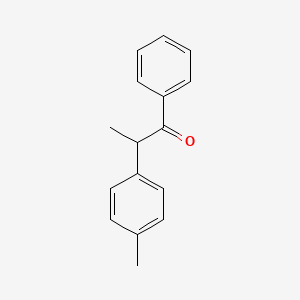
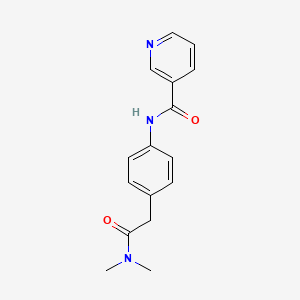
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)

